2-(Perfluoro-7-methyloctyl)ethyl iodide

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry and Research

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse family of synthetic organofluorine compounds characterized by the presence of a perfluoroalkyl moiety, –CnF2n+1–. nih.gov These substances have been widely used in numerous industrial and consumer products for their unique properties, including thermal and chemical stability, as well as their ability to repel both water and oil. nih.govrsc.org

The manufacturing of PFAS has historically involved two primary methods: electrochemical fluorination (ECF) and telomerization. rsc.org The ECF process is known to produce a mixture of both linear and branched isomers, while telomerization typically results in linear chains. rsc.org The specific compound, 2-(Perfluoro-7-methyloctyl)ethyl iodide, with its branched structure, is a product of synthetic routes that allow for such isomeric complexity. The distinction between linear and branched PFAS is a critical area of research, as the isomeric structure can influence the physicochemical properties, environmental fate, and biological activity of the compound. rsc.org Research has indicated that branched isomers can exhibit different sorption behaviors in the environment compared to their linear counterparts, with some studies suggesting branched isomers are more likely to remain in water while linear isomers preferentially sorb to soil and sediments. rsc.org

Significance of Organoiodine and Perfluoroalkyl Moieties in Contemporary Chemical Research

The 2-(Perfluoro-7-methyloctyl)ethyl iodide molecule contains two key functional components that are of significant interest in modern chemical synthesis: the perfluoroalkyl group and the ethyl iodide group.

The perfluoroalkyl moiety imparts the characteristic properties of PFAS, such as high thermal stability and hydrophobicity. The presence of the highly electronegative fluorine atoms creates a strong carbon-fluorine bond, contributing to the chemical inertness of the perfluorinated chain. researchgate.net

The organoiodine group (specifically, a primary iodide) is a highly versatile functional group in organic synthesis. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a reactive site for a variety of chemical transformations. wikipedia.org Perfluoroalkyl iodides are particularly important as precursors in the synthesis of a wide range of fluorinated materials. They can undergo radical reactions, making them valuable in polymerization processes and for the introduction of perfluoroalkyl chains into other molecules. rsc.orgdtic.mil For instance, perfluoroalkyl iodides are key starting materials in telomerization reactions with olefins like ethylene (B1197577) to produce longer-chain perfluoroalkyl ethyl iodides. google.com

Scope and Research Objectives for Investigations Involving 2-(Perfluoro-7-methyloctyl)ethyl iodide

Investigations into 2-(Perfluoro-7-methyloctyl)ethyl iodide are driven by several key research objectives. A primary goal is to understand how the branched structure of the perfluoroalkyl chain influences the properties and reactivity of the molecule compared to its linear isomers. This includes studying its potential use as a monomer or initiator in the synthesis of novel fluorinated polymers and materials. The reactive iodide group allows for its incorporation into polymer backbones or as side chains, potentially leading to materials with unique surface properties, thermal stability, and chemical resistance.

Another significant research area is its role as a building block in the synthesis of other complex fluorinated molecules. The ability to introduce a branched perfluoroalkyl group into a target molecule is of interest for creating new surfactants, coatings, and other specialty chemicals. Research in this area would focus on developing efficient synthetic methods that utilize the reactivity of the C-I bond.

Furthermore, as a member of the PFAS family, understanding the environmental behavior and potential transformation pathways of 2-(Perfluoro-7-methyloctyl)ethyl iodide is a critical objective. Research in this domain would aim to elucidate its fate in various environmental compartments and to identify potential degradation products.

Physicochemical Properties of Related Perfluoroalkyl Iodides

| Property | 2-(Perfluoroethyl)ethyl Iodide | 2-(Perfluorobutyl)ethyl Iodide | 2-(Perfluorohexyl)ethyl Iodide | 2-(Perfluorooctyl)ethyl Iodide | Perfluorooctyl Iodide (Linear) |

| CAS Number | 40723-80-6 fluoryx.com | 2043-55-2 | 2043-57-4 chemicalbook.com | 2043-53-0 scbt.comalfa-chemistry.combldpharm.comfluoryx.comsigmaaldrich.com | 507-63-1 nih.gov |

| Molecular Formula | C4H4F5I | C6H4F9I | C8H4F13I chemicalbook.com | C10H4F17I scbt.com | C8F17I nih.gov |

| Molecular Weight ( g/mol ) | 273.97 | 373.99 | 474.00 chemicalbook.com | 574.02 scbt.comalfa-chemistry.com | 545.96 nih.gov |

| Boiling Point (°C) | 98-101 fluoryx.com | 133-135 | 92 (at 45 mmHg) chemicalbook.com | 178-180 (at 50 mmHg) fluoryx.com | 161-163 |

| Density (g/mL at 20°C) | 1.936 fluoryx.com | 1.94 | 1.934 (at 25°C) chemicalbook.com | 1.88 fluoryx.com | 2.067 |

| Refractive Index (at 20°C) | 1.391 fluoryx.com | 1.37 | 1.359 chemicalbook.com | N/A | 1.32 |

| Melting Point (°C) | N/A | N/A | 21 chemicalbook.com | 55-57 fluoryx.com | N/A |

Note: Data is compiled from various chemical supplier and database sources. "N/A" indicates that the data was not available from the consulted sources.

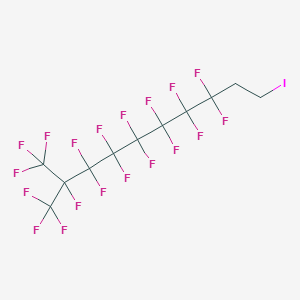

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-10-iodo-2-(trifluoromethyl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F19I/c12-3(13,1-2-31)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGMHQUGBLUBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379891 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40678-31-7 | |

| Record name | 2-(Perfluoro-7-methyloctyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Perfluoro 7 Methyloctyl Ethyl Iodide

Stability and Degradation Pathways under Controlled Chemical Conditions

Hydrolytic Stability Investigations of 2-(Perfluoro-7-methyloctyl)ethyl iodide

General information on related compounds, such as the linear isomer 2-(Perfluorooctyl)ethyl iodide, is available but does not provide the specific mechanistic details or data required for the requested article on the 7-methyloctyl isomer. Due to the strict instruction to focus solely on 2-(Perfluoro-7-methyloctyl)ethyl iodide and the lack of available research data, it is not possible to generate the requested content at this time.

Photolytic Degradation Mechanisms of 2-(Perfluoro-7-methyloctyl)ethyl iodide

The photolytic degradation of perfluoroalkyl iodides, such as 2-(Perfluoro-7-methyloctyl)ethyl iodide, is a critical area of study due to the persistence of per- and polyfluoroalkyl substances (PFAS) in the environment. Research into the photolytic degradation of related perfluoroalkyl compounds (PFCs) provides significant insights into the likely mechanisms for the title compound.

The primary mechanism for the photolytic degradation of compounds containing a perfluoroalkyl iodide moiety involves the cleavage of the carbon-iodine (C-I) bond upon exposure to ultraviolet (UV) radiation. This process is central to the reductive degradation of PFCs. Studies have demonstrated that the photolysis of iodide ions (I⁻) at 254 nm generates aquated electrons (e⁻aq), which are powerful reducing agents. researchgate.netnih.govresearchgate.net These aquated electrons can then react with the perfluoroalkyl iodide, leading to the cleavage of the C-I bond and the formation of a perfluoroalkyl radical and an iodide ion.

The general reaction can be represented as: RₙF₂ₙ₊₁I + e⁻aq → RₙF₂ₙ₊₁• + I⁻

Furthermore, investigations into the degradation of self-assembled monolayers of long-chain perfluoroalkyl iodides, like perfluorododecyl iodide, on surfaces such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂), have shown that exposure to ambient light can lead to defluorination. organic-chemistry.org This suggests that photolytic degradation can occur under natural sunlight conditions, with the substrate potentially playing a photocatalytic role. organic-chemistry.org The degradation on TiO₂ was observed to be more pronounced, indicating the influence of the substrate on the degradation pathway. organic-chemistry.org

Visible light can also induce the homolytic cleavage of the C-I bond in perfluoroalkyl iodides, particularly when mediated by phosphines. nih.gov This process involves the formation of a charge-transfer complex, which upon photoexcitation, can lead to the formation of a perfluoroalkyl radical. nih.gov

Reaction Kinetics and Thermodynamic Considerations for 2-(Perfluoro-7-methyloctyl)ethyl iodide Transformations

The reaction kinetics and thermodynamic properties of 2-(Perfluoro-7-methyloctyl)ethyl iodide transformations are essential for predicting its reaction rates and the feasibility of its degradation pathways. While specific kinetic and thermodynamic data for this particular compound are scarce, valuable insights can be drawn from studies on analogous perfluoroalkyl iodides.

The kinetics of the C-I bond cleavage are often described using the Arrhenius equation, which relates the rate constant (k) of a reaction to the activation energy (Ea) and the temperature (T):

k = A * exp(-Ea / (R * T))

Where A is the pre-exponential factor and R is the gas constant. For example, the decomposition of ethyl iodide has been studied, and its activation energy has been determined, allowing for the calculation of the rate constant at different temperatures. youtube.comyoutube.com

The following interactive table illustrates the hypothetical effect of varying activation energy on the rate constant of a first-order reaction at a given temperature (300 K), assuming a constant pre-exponential factor.

| Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |

| 50 | 3.7 x 10⁴ |

| 75 | 1.8 x 10⁻¹ |

| 100 | 8.3 x 10⁻⁷ |

| 125 | 3.9 x 10⁻¹² |

| 150 | 1.8 x 10⁻¹⁷ |

Note: This table is for illustrative purposes and does not represent actual data for 2-(Perfluoro-7-methyloctyl)ethyl iodide.

The reactivity of the perfluoroalkyl radical formed upon C-I bond cleavage is another important consideration. These radicals are electrophilic and can participate in various reactions, including addition to double bonds. organic-chemistry.org The kinetics of these radical reactions are influenced by the stability of the radical and the nature of the substrate it reacts with.

Thermodynamic data for the reactions of perfluoroalkyl iodides can be estimated using computational methods like Density Functional Theory (DFT). For instance, DFT calculations have been used to determine the thermochemistry of reactions involving the formation of trifluoromethyl iodide. acs.org Such calculations can provide valuable estimates for the enthalpy and entropy of reaction for the transformations of 2-(Perfluoro-7-methyloctyl)ethyl iodide.

Advanced Analytical Characterization Techniques for 2 Perfluoro 7 Methyloctyl Ethyl Iodide

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are paramount in elucidating the intricate molecular architecture of 2-(Perfluoro-7-methyloctyl)ethyl iodide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-(Perfluoro-7-methyloctyl)ethyl iodide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-(Perfluoro-7-methyloctyl)ethyl iodide. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the ethyl group in the molecule. The methylene (B1212753) group adjacent to the highly electronegative perfluoroalkyl chain (—CF₂—CH₂—) is expected to show a chemical shift further downfield compared to the methylene group bonded to the iodine atom (—CH₂—I). For structurally similar compounds like 1H,1H,2H,2H-perfluorooctyl iodide, the —CH₂— protons adjacent to the perfluoroalkyl chain typically appear as a multiplet, while the —CH₂I protons also present as a multiplet at a different chemical shift. sigmaaldrich.comchemicalbook.com The integration of these signals would correspond to a 2:2 proton ratio.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a detailed view of the carbon backbone. Each carbon atom in a unique chemical environment will produce a distinct signal. For a related compound, 1-iodopropane, the carbon attached to the iodine atom shows a chemical shift at approximately 9.2 ppm, while the other carbons in the alkyl chain appear at different positions. chemicalbook.comdocbrown.info In 2-(Perfluoro-7-methyloctyl)ethyl iodide, the two carbons of the ethyl group would have characteristic shifts influenced by the adjacent iodine and perfluoroalkyl groups. The numerous carbons within the perfluorinated chain will also exhibit distinct signals, though their interpretation can be complex due to carbon-fluorine coupling. For iodoethane, the carbon attached to iodine appears around 20.6 ppm, and the methyl carbon is at -1.1 ppm. docbrown.info

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. chemrxiv.org The spectrum of 2-(Perfluoro-7-methyloctyl)ethyl iodide would display multiple signals corresponding to the different fluorine environments along the perfluorooctyl chain. The terminal CF₃ group typically has a characteristic chemical shift around -83 ppm for many linear PFAS compounds. researchgate.net The various CF₂ groups will each have their own chemical shifts, providing a unique fingerprint for the perfluoroalkyl portion of the molecule. researchgate.netresearchgate.net

Table 1: Predicted NMR Data for 2-(Perfluoro-7-methyloctyl)ethyl iodide based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H | -CF₂-CH ₂-CH₂-I | ~2.5 - 3.0 | Multiplet |

| ¹H | -CH₂-CH ₂-I | ~3.2 - 3.7 | Multiplet |

| ¹³C | -CF₂-C H₂-CH₂-I | ~30 - 40 | Triplet (due to ¹JCF) |

| ¹³C | -CH₂-C H₂-I | ~5 - 15 | Singlet |

| ¹⁹F | -CF ₃ | ~ -81 | Triplet |

| ¹⁹F | -CF ₂- (internal) | ~ -120 to -126 | Multiplets |

| ¹⁹F | -CF ₂-CH₂- | ~ -114 | Multiplet |

Note: The data in this table is predictive and based on spectral data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 2-(Perfluoro-7-methyloctyl)ethyl iodide

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Perfluoro-7-methyloctyl)ethyl iodide is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. nih.govwessling-group.com The C-I stretching vibration is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹. The presence of these characteristic bands provides strong evidence for the compound's structure. The analysis of materials containing PFAS often relies on identifying these strong C-F bands. youtube.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C backbone vibrations and the symmetric C-F stretching modes may be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for 2-(Perfluoro-7-methyloctyl)ethyl iodide

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium |

| C-F Stretch | -CF₂, -CF₃ | 1100 - 1300 | Strong |

| CH₂ Bend | -CH₂- | 1400 - 1470 | Medium |

| C-I Stretch | -CH₂-I | 500 - 600 | Medium-Weak |

Note: The data in this table is predictive and based on spectral data from structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of 2-(Perfluoro-7-methyloctyl)ethyl iodide

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-(Perfluoro-7-methyloctyl)ethyl iodide (molecular weight: 574.02 g/mol ), electron ionization (EI) or chemical ionization (CI) techniques are commonly used. achemtek.com

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 574. Key fragmentation pathways would likely involve the cleavage of the C-I bond, leading to a prominent peak at m/z 127 corresponding to the iodine ion (I⁺). Another significant fragmentation would be the loss of the ethyl iodide group, resulting in a perfluoro-7-methyloctyl fragment. The fragmentation of the perfluoroalkyl chain itself would produce a characteristic series of peaks corresponding to the loss of CF₂ units (50 amu). The mass spectrum of the related compound perfluorooctyl iodide shows a base peak at m/z 69, corresponding to the CF₃⁺ ion. nist.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of 2-(Perfluoro-7-methyloctyl)ethyl iodide (if applicable)

If 2-(Perfluoro-7-methyloctyl)ethyl iodide can be obtained in a crystalline form, X-ray Diffraction (XRD) can provide definitive information about its three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. Studies on similar perfluorinated compounds, such as perfluorononanoic acid, have shown that these molecules often form well-ordered crystalline structures. cambridge.orginl.govresearchgate.net The analysis would reveal how the long perfluoroalkyl chains pack in the crystal lattice, which is often influenced by the strong C-F dipoles. lookchem.com However, obtaining single crystals suitable for XRD can be challenging for this type of molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-(Perfluoro-7-methyloctyl)ethyl iodide from impurities and for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Evaluation of 2-(Perfluoro-7-methyloctyl)ethyl iodide

Gas Chromatography (GC): Due to its volatility, 2-(Perfluoro-7-methyloctyl)ethyl iodide is well-suited for analysis by Gas Chromatography, often coupled with a mass spectrometer (GC-MS). nih.gov A non-polar or medium-polarity capillary column is typically used for separation. The retention time of the compound is a key identifier, and the peak area can be used for quantification to assess purity. GC-MS methods have been successfully developed for various fluorotelomer iodides and other volatile PFAS. researchgate.netshimadzu.comnih.govnih.govchromatographyonline.comgerstelus.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when coupled with mass spectrometry (HPLC-MS). Reversed-phase columns, such as C18, are commonly used for the separation of PFAS. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. HPLC-MS is a standard method for the analysis of a wide range of PFAS in various matrices. chromatographyonline.comresearchgate.net

Table 3: Typical Chromatographic Conditions for the Analysis of Perfluoroalkyl Iodides

| Technique | Column Type | Mobile/Carrier Gas | Detector |

| GC | Non-polar (e.g., DB-5ms) or mid-polar | Helium | Mass Spectrometer (MS) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Mass Spectrometer (MS) |

Note: The conditions in this table are general and would require optimization for the specific analysis of 2-(Perfluoro-7-methyloctyl)ethyl iodide.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling of 2-(Perfluoro-7-methyloctyl)ethyl iodide

Hyphenated analytical techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the impurity profiling of 2-(perfluoro-7-methyloctyl)ethyl iodide. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2-(perfluoro-7-methyloctyl)ethyl iodide and its potential impurities. researchgate.net The sample is vaporized and separated based on boiling point and polarity on a capillary column before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which can provide detailed fragmentation patterns that act as a "fingerprint" for compound identification through spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

The synthesis of 2-(perfluoro-7-methyloctyl)ethyl iodide, typically achieved through the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide telogen, can lead to a range of impurities. wikipedia.orgfluorine1.ru These can include:

Homologues and Oligomers: Fluorotelomer iodides with shorter or longer perfluoroalkyl chains (e.g., 2-(perfluoro-5-methyloctyl)ethyl iodide or 2-(perfluoro-9-methyloctyl)ethyl iodide).

Isomers: Branched isomers of the perfluoroalkyl chain can form depending on the starting materials and reaction conditions.

Byproducts of Side Reactions: Compounds resulting from the elimination of iodine or other rearrangements.

Unreacted Starting Materials: Residual amounts of the initial telogen and other reactants.

A typical GC-MS analysis would allow for the separation and tentative identification of these impurities based on their mass spectra and retention times.

Interactive Data Table: Potential Impurities in 2-(Perfluoro-7-methyloctyl)ethyl iodide Identified by GC-MS

| Potential Impurity | Molecular Formula | Expected Elution Behavior (Relative to Main Compound) | Key Mass Fragments (m/z) |

| 2-(Perfluoro-5-methyloctyl)ethyl iodide | C9H4F15I | Earlier | Fragments showing loss of I, C2H4I, and characteristic perfluoroalkyl fragments. |

| 2-(Perfluoro-9-methyloctyl)ethyl iodide | C13H4F23I | Later | Fragments showing loss of I, C2H4I, and characteristic perfluoroalkyl fragments. |

| Perfluoro-7-methyloctyl iodide | C9F19I | Earlier | Molecular ion and fragments corresponding to the perfluoroalkyl chain. |

| 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane | C10H2F17I2 | Later | Isotopic pattern characteristic of two iodine atoms. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile impurities, LC-MS is the technique of choice. researchgate.net It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. Common ionization techniques for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization methods that often preserve the molecular ion, aiding in the determination of the molecular weight of impurities. researchgate.netwikipedia.org

LC-MS is particularly useful for identifying non-volatile degradation products or impurities that may form during storage or handling. The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. researchgate.net

The combination of GC-MS and LC-MS provides a comprehensive impurity profile, which is essential for quality control and for understanding the stability of 2-(perfluoro-7-methyloctyl)ethyl iodide. researchgate.net

Elemental Analysis and Microanalytical Techniques Applied to 2-(Perfluoro-7-methyloctyl)ethyl iodide

Elemental analysis is a fundamental technique for verifying the empirical formula of a purified compound. For 2-(perfluoro-7-methyloctyl)ethyl iodide (C₁₁H₄F₁₉I), this involves the precise determination of the mass percentages of carbon, hydrogen, fluorine, and iodine.

The analysis of fluorine content often requires specialized techniques due to its high reactivity. One common method is combustion in an oxygen flask, followed by ion-selective electrode (ISE) analysis for the resulting fluoride (B91410) ions.

The results of the elemental analysis are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity.

Interactive Data Table: Elemental Composition of 2-(Perfluoro-7-methyloctyl)ethyl iodide

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) | Typical Experimental Range (%) |

| Carbon | C | 12.011 | 21.17 | 21.10 - 21.25 |

| Hydrogen | H | 1.008 | 0.65 | 0.60 - 0.70 |

| Fluorine | F | 18.998 | 57.67 | 57.60 - 57.75 |

| Iodine | I | 126.90 | 20.51 | 20.45 - 20.55 |

| Total | 100.00 |

Note: The typical experimental range is an illustrative example and actual results may vary based on the specific analytical method and instrumentation used.

Microanalytical techniques can also be employed to gain further insight into the compound's structure and purity. For instance, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) could be used for trace element analysis, ensuring the absence of metallic residues from catalysts used during synthesis.

Environmental Fate and Transformation Research of 2 Perfluoro 7 Methyloctyl Ethyl Iodide

Environmental Persistence and Mobility Studies

The persistence and mobility of 2-(Perfluoro-7-methyloctyl)ethyl iodide in the environment are governed by its physicochemical properties, which are influenced by its fluorinated chain and the ethyl iodide functional group.

The sorption and desorption characteristics of PFAS compounds in soil and sediment are critical determinants of their environmental mobility. Research on a range of PFAS indicates that sorption is influenced by several factors, including the organic carbon content of the soil, the length of the perfluoroalkyl chain, and the nature of the functional group. nih.govresearchgate.netnih.gov

Generally, PFAS with longer fluorinated chains exhibit stronger sorption to soil and sediment. researchgate.net This is attributed to the hydrophobic and oleophobic nature of the perfluoroalkyl moiety. Furthermore, the functional group plays a significant role; for instance, perfluoroalkyl phosphinates have been observed to sorb more strongly than perfluoroalkane sulfonates and carboxylates. researchgate.net For 2-(Perfluoro-7-methyloctyl)ethyl iodide, its relatively long and branched perfluorinated chain suggests a moderate to strong potential for sorption to organic matter in soils and sediments. The sorption affinity for different PFAS functional groups has been observed to follow the general trend: PFPA ≲ PFCA ≲ PFSA ≈ FTS < FOSA ≲ FTOH ≲ cationic and zwitterionic PFAS. nih.gov

The following table, derived from studies on various PFAS, illustrates the influence of soil properties and compound structure on sorption, providing a basis for estimating the behavior of 2-(Perfluoro-7-methyloctyl)ethyl iodide.

| Soil/Sediment Parameter | Effect on PFAS Sorption | Reference |

| Organic Carbon Content | Positively correlated with sorption; higher organic carbon leads to greater retention. | researchgate.netnih.govpurdue.edu |

| Clay Mineral Content | Can contribute to sorption, particularly for cationic and zwitterionic PFAS. | nih.gov |

| pH | Affects the charge of ionic PFAS and surface charge of soil particles, influencing electrostatic interactions. Sorption of anionic PFAS generally decreases with increasing pH. | nih.gov |

| Cation Exchange Capacity (CEC) | Important for the sorption of cationic and zwitterionic PFAS. | nih.gov |

This table provides generalized data for various PFAS and is intended to be illustrative for the potential behavior of 2-(Perfluoro-7-methyloctyl)ethyl iodide.

The transport of 2-(Perfluoro-7-methyloctyl)ethyl iodide in aquatic and terrestrial systems is intrinsically linked to its sorption behavior. Compounds with lower sorption potential are more mobile and can be transported over long distances in water. Conversely, compounds that sorb strongly to soil and sediment are less mobile and tend to accumulate in these matrices. nih.gov

Due to its expected sorption to solids, the transport of 2-(Perfluoro-7-methyloctyl)ethyl iodide in terrestrial environments is likely to be limited. In aquatic systems, it may partition to suspended solids and sediments. However, like other PFAS, it is expected to be persistent in the environment. mdpi.comnih.gov The movement of fluorotelomer-based compounds can be influenced by their transformation into more mobile degradation products. researchgate.net

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation processes, such as photodegradation and hydrolysis, are key pathways that can lead to the transformation of PFAS in the environment.

Photodegradation is a potential transformation pathway for certain PFAS, particularly those containing photosensitive functional groups. The carbon-iodine bond is known to be susceptible to photolysis. Studies on other iodo-containing organic compounds have demonstrated that direct phototransformation is possible under environmental conditions (λ > 290 nm). nih.gov

Research on perfluorododecyl-iodide self-assembled monolayers on silicon dioxide (SiO2) and titanium dioxide (TiO2) surfaces showed significant defluorination when exposed to ambient light over one month. mdpi.com The loss of fluorine was more pronounced on the photocatalytic TiO2 substrate. mdpi.com This suggests that the ethyl iodide portion of 2-(Perfluoro-7-methyloctyl)ethyl iodide could undergo photodegradation, potentially leading to the cleavage of the C-I bond and subsequent reactions. The addition of iodide has been shown to accelerate the photodegradation of some PFCAs and PFSAs in UV/sulfite systems. nih.gov

The table below summarizes findings from a photodegradation study on a related compound, perfluorododecyl-iodide, which indicates the potential for light-induced degradation.

| Substrate | Exposure Condition | Fluorine Loss | Reference |

| SiO₂ | 1 month ambient light | 6.2% | mdpi.com |

| TiO₂ | 1 month ambient light | 10.2% | mdpi.com |

This data is for Perfluorododecyl-iodide and serves as an analogy for the potential photodegradation of 2-(Perfluoro-7-methyloctyl)ethyl iodide.

Hydrolysis is another critical abiotic degradation pathway for certain organic compounds in aqueous environments. Alkyl iodides are generally more susceptible to hydrolysis compared to other alkyl halides. quora.comquora.compraxilabs.com The reaction typically involves the substitution of the iodide ion with a hydroxyl group from water, leading to the formation of an alcohol. chemistrysteps.comucalgary.ca

The U.S. Environmental Protection Agency's (EPA) PFAS reaction library includes the hydrolysis of fluorotelomer iodides to fluorotelomer alcohols as a recognized transformation pathway. epa.gov Therefore, it is highly probable that 2-(Perfluoro-7-methyloctyl)ethyl iodide undergoes hydrolysis in aqueous environments to form 2-(Perfluoro-7-methyloctyl)ethanol. This transformation is significant as the resulting fluorotelomer alcohol is more amenable to further biotic and abiotic degradation.

Biotic Transformation and Biodegradation Research

While perfluorinated chains are highly resistant to biodegradation, the non-fluorinated parts of polyfluoroalkyl substances can be transformed by microorganisms. nih.govbohrium.comsemanticscholar.org

Research on fluorotelomer iodides, such as 6:2 fluorotelomer iodide (6:2 FTI), has shown that they can undergo biotransformation in soil. researchgate.net These studies indicate that the initial degradation step often involves the transformation of the non-fluorinated functional group. Following the likely initial hydrolysis of 2-(Perfluoro-7-methyloctyl)ethyl iodide to its corresponding alcohol, 2-(Perfluoro-7-methyloctyl)ethanol, this alcohol would then be subject to further biodegradation. acs.org

The aerobic biodegradation of fluorotelomer alcohols (FTOHs) has been studied, and it is known to proceed through the formation of various poly- and perfluorinated carboxylic acids (PFCAs). semanticscholar.orgbattelle.org For example, the biodegradation of 8:2 FTOH has been shown to yield PFOA and other shorter-chain PFCAs. acs.orgsemanticscholar.org This suggests a potential multi-step degradation pathway for 2-(Perfluoro-7-methyloctyl)ethyl iodide, initiated by abiotic hydrolysis and followed by microbial degradation of the resulting alcohol.

The table below outlines the general biotic transformation pathway expected for fluorotelomer iodides based on existing research.

| Initial Compound Type | Primary Transformation | Intermediate Product | Subsequent Transformation Products | Reference |

| Fluorotelomer Iodide | Hydrolysis | Fluorotelomer Alcohol | Fluorotelomer Aldehydes, Fluorotelomer Carboxylic Acids, Perfluoroalkyl Carboxylic Acids | epa.govresearchgate.netacs.orgsemanticscholar.org |

This table represents a generalized pathway for fluorotelomer iodides and is applicable to 2-(Perfluoro-7-methyloctyl)ethyl iodide by analogy.

Microbial Degradation Studies and Metabolite Identification

Direct microbial degradation studies on 2-(Perfluoro-7-methyloctyl)ethyl iodide are not extensively documented in publicly available scientific literature. However, research on analogous fluorotelomer iodides, such as 6:2 FTI and 8:2 FTI, provides a foundational understanding of the likely biotransformation pathways. nih.govmiljodirektoratet.noresearchgate.net These studies indicate that FTIs can serve as a source of various perfluorinated and polyfluorinated compounds in the environment through microbial action.

The initial step in the microbial degradation of FTIs is often the cleavage of the carbon-iodine bond. This can occur through hydrolysis, resulting in the formation of a fluorotelomer alcohol (FTOH), or through dehydroiodination, which forms a fluorotelomer olefin. For instance, studies on 8:2 FTI have shown its hydrolysis to 8:2 FTOH. miljodirektoratet.no Following this initial transformation, the resulting FTOH is susceptible to further microbial oxidation.

The aerobic biodegradation of FTOHs is a more extensively studied process. semanticscholar.orgnih.gov The typical pathway involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA). This FTCA can then undergo further degradation, often through a process resembling beta-oxidation, which shortens the carbon chain and can ultimately lead to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs). semanticscholar.orgnih.gov For example, the biodegradation of 8:2 FTOH has been shown to yield perfluorooctanoic acid (PFOA). acs.orgpurdue.edu

A study on the aerobic soil biotransformation of 6:2 FTI demonstrated its conversion to 6:2 fluorotelomer unsaturated iodide (6:2 FTUI) through dehydrogenation, which subsequently degraded to perfluoroheptanoic acid (PFHpA). researchgate.net This suggests that for 2-(Perfluoro-7-methyloctyl)ethyl iodide, which is structurally an 8:2 FTI isomer, a similar pathway can be anticipated. The expected metabolites would likely include the corresponding fluorotelomer alcohol, unsaturated iodide, and ultimately, perfluorinated carboxylic acids of varying chain lengths.

Expected Microbial Degradation Pathway of 2-(Perfluoro-7-methyloctyl)ethyl iodide

| Step | Transformation Process | Precursor Compound | Resulting Metabolite(s) |

| 1 | Dehydroiodination/Hydrolysis | 2-(Perfluoro-7-methyloctyl)ethyl iodide | 2-(Perfluoro-7-methyloctyl)ethene / 2-(Perfluoro-7-methyloctyl)ethanol |

| 2 | Oxidation | 2-(Perfluoro-7-methyloctyl)ethanol | 2-(Perfluoro-7-methyloctyl)ethanal |

| 3 | Oxidation | 2-(Perfluoro-7-methyloctyl)ethanal | 2-(Perfluoro-7-methyloctyl)acetic acid |

| 4 | Beta-oxidation like process | 2-(Perfluoro-7-methyloctyl)acetic acid | Perfluoroalkyl carboxylic acids (e.g., PFOA) |

It is important to note that the specific microbial species capable of these transformations and the rates at which they occur in different environmental compartments (e.g., soil, sediment, activated sludge) are areas of ongoing research. turi.org

Bioaccumulation Potential in Model Environmental Organisms (focus on mechanisms, not adverse effects)

The bioaccumulation of PFAS in organisms is a significant concern due to their persistence and potential for trophic magnification. While specific bioaccumulation studies on 2-(Perfluoro-7-methyloctyl)ethyl iodide are scarce, the general principles governing PFAS bioaccumulation provide valuable insights into its likely behavior.

The primary mechanisms driving the bioaccumulation of PFAS include their partitioning into biological tissues from the surrounding environment (water, sediment) and their absorption from ingested food. The physicochemical properties of the PFAS molecule, particularly the length of its perfluorinated carbon chain and the nature of its functional group, play a crucial role in determining its bioaccumulation potential. nih.govnih.gov

Longer-chain PFAS, such as those with eight or more perfluorinated carbons, generally exhibit higher bioaccumulation potential. nih.govmdpi.com Given that 2-(Perfluoro-7-methyloctyl)ethyl iodide contains a C8 perfluoroalkyl chain, it is expected to have a significant capacity for bioaccumulation in aquatic and terrestrial organisms.

The mechanisms of uptake and distribution within an organism are complex. For aquatic organisms, uptake can occur across gill surfaces, and for soil-dwelling organisms, through ingestion of contaminated soil or contact with porewater. Once absorbed, PFAS can bind to proteins in the blood and be distributed to various tissues. nih.gov Tissues rich in proteins and lipids, such as the liver, blood, and kidney, are often the primary sites of accumulation for many PFAS. nih.gov

A potential mechanism for the cellular uptake of iodinated compounds like 2-(Perfluoro-7-methyloctyl)ethyl iodide could involve transporters such as the sodium-iodide symporter (NIS), which is responsible for iodide uptake in the thyroid gland of vertebrates. Research has shown that various PFAS can inhibit the function of NIS, suggesting an interaction with this transporter. mdpi.com While this has not been demonstrated specifically for 2-(Perfluoro-7-methyloctyl)ethyl iodide, it represents a plausible pathway for its uptake and potential interference with physiological processes.

Factors Influencing Bioaccumulation of 2-(Perfluoro-7-methyloctyl)ethyl iodide

| Factor | Influence on Bioaccumulation |

| Perfluoroalkyl Chain Length | The C8 chain length suggests a high potential for bioaccumulation. nih.govmdpi.com |

| Functional Group | The iodide group may influence uptake mechanisms, potentially involving iodide transporters. mdpi.com |

| Organism Trophic Level | Higher trophic level organisms may accumulate higher concentrations through their diet. |

| Tissue Type | Expected to accumulate in protein-rich tissues like the liver, blood, and kidney. nih.gov |

| Biotransformation | Metabolism to persistent PFCAs can increase the overall bioaccumulative burden. acs.orgpurdue.edu |

Computational and Theoretical Studies on 2 Perfluoro 7 Methyloctyl Ethyl Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific Density Functional Theory (DFT) studies or other quantum chemical calculations in the public domain for 2-(Perfluoro-7-methyloctyl)ethyl iodide. Such studies would be invaluable for understanding its properties.

No literature is available that details DFT calculations to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electron density distribution for 2-(Perfluoro-7-methyloctyl)ethyl iodide.

Computational modeling of reaction pathways involving 2-(Perfluoro-7-methyloctyl)ethyl iodide has not been specifically reported. While theoretical studies have been performed on reactions with shorter-chain perfluoroalkyl iodides, such as the nickel-catalyzed three-component reaction involving perfluorobutyl iodide (C4F9I), these findings cannot be directly extrapolated to the larger and branched 2-(Perfluoro-7-methyloctyl)ethyl iodide. rsc.org Similarly, while transition state calculations have been attempted for reactions involving generic perfluoroalkyl iodides, no specific data exists for the title compound. titech.ac.jp

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

There are no published computational studies that predict the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for 2-(Perfluoro-7-methyloctyl)ethyl iodide, nor are there any reports validating such predictions against experimental data.

Conclusion and Future Research Perspectives for 2 Perfluoro 7 Methyloctyl Ethyl Iodide

Summary of Current Research Landscape and Key Findings

An extensive review of the current scientific literature reveals a significant finding: there is a notable absence of dedicated research on the chemical compound 2-(Perfluoro-7-methyloctyl)ethyl iodide. While this compound is available from commercial suppliers, indicating its use in some capacity, likely as a synthetic building block, it has not been the subject of focused academic or industrial publications. The existing body of knowledge primarily revolves around the broader class of perfluoroalkyl iodides and their more common linear isomers, such as 2-(Perfluorooctyl)ethyl iodide.

General methods for the preparation of perfluoroalkyl iodides are well-documented, often involving the telomerization of tetrafluoroethylene (B6358150) with a perfluoroalkyl iodide telogen. For instance, a common industrial synthesis involves the reaction of perfluorooctyl iodide with ethylene (B1197577) gas in the presence of an initiator. This process yields the corresponding 2-(perfluorooctyl)ethyl iodide. While it can be inferred that a similar synthetic strategy could be employed for 2-(Perfluoro-7-methyloctyl)ethyl iodide, specific details and optimization for this branched isomer are not publicly available.

The key finding, therefore, is not a summary of extensive research, but rather the identification of a significant research gap. The compound exists as a chemical entity, but its specific properties, reactivity, and potential applications remain largely unexplored and undocumented in peer-reviewed literature. Its utility is likely confined to niche applications within specialized chemical synthesis, where it is used as an intermediate without warranting dedicated study.

Identification of Knowledge Gaps and Emerging Research Avenues for 2-(Perfluoro-7-methyloctyl)ethyl iodide

The lack of focused research on 2-(Perfluoro-7-methyloctyl)ethyl iodide presents numerous knowledge gaps. Addressing these gaps could open up new avenues for its application.

Key Knowledge Gaps:

Optimized Synthesis: While general methods for perfluoroalkyl iodide synthesis exist, an optimized, high-yield synthesis specific to 2-(Perfluoro-7-methyloctyl)ethyl iodide has not been reported. Research into efficient synthetic routes would be the first step in enabling broader study.

Physicochemical Properties: Detailed characterization of its physical and chemical properties is lacking. Data on its boiling point, density, refractive index, and solubility in various solvents are not readily available in research literature, though some data for the linear isomer exist (see Table 1).

Reactivity Profile: The reactivity of the carbon-iodine bond in this specific branched-chain structure has not been systematically investigated. Studies on its participation in fundamental organic reactions such as radical additions, substitutions, and cross-coupling reactions are needed.

Derivatization Potential: Its potential as a precursor for other valuable fluorinated compounds is unknown. For example, its conversion to thiols, acrylates, or other functionalized derivatives has not been documented.

Emerging Research Avenues:

Comparative Reactivity Studies: A direct comparison of the reactivity of 2-(Perfluoro-7-methyloctyl)ethyl iodide with its linear isomer, 2-(Perfluorooctyl)ethyl iodide, would be a valuable study. This could elucidate the steric and electronic effects of the terminal iso-propyl group on reaction rates and mechanisms.

Synthesis of Novel Surfactants: Perfluoroalkyl iodides are common precursors for fluorinated surfactants. Investigating the conversion of 2-(Perfluoro-7-methyloctyl)ethyl iodide into various classes of surfactants (anionic, cationic, non-ionic) and evaluating their properties could lead to new applications in areas requiring specialized surface activity.

Monomer Synthesis for Polymerization: This compound could serve as a precursor for novel fluorinated monomers. For example, its conversion to a methacrylate (B99206) or acrylate (B77674) derivative, followed by polymerization, could yield polymers with unique thermal and surface properties.

Precursor for Self-Assembled Monolayers (SAMs): The synthesis of a corresponding thiol, such as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanethiol, from the linear isomer is known. scbt.comtcichemicals.com A similar conversion of the branched isomer could produce a novel thiol for creating SAMs on gold surfaces, potentially offering different packing densities and surface energies compared to linear analogues.

Future Prospects for 2-(Perfluoro-7-methyloctyl)ethyl iodide in Advanced Chemical Sciences

While currently under the radar of the broader scientific community, the unique branched structure of 2-(Perfluoro-7-methyloctyl)ethyl iodide suggests several promising, albeit speculative, future prospects in advanced chemical sciences. The terminal branched perfluoroalkyl chain could impart distinct properties to molecules derived from it, compared to the more commonly studied linear isomers.

Potential Future Applications:

Advanced Materials Science: As a building block, it could be used to create highly specialized fluoropolymers. These polymers might exhibit enhanced solubility in specific solvents or possess unique melt-flow characteristics due to the branched tail, making them suitable for niche applications in high-performance coatings, seals, and membranes with tailored oleophobicity and hydrophobicity.

Next-Generation Lubricants: The introduction of a branched perfluoroalkyl group can influence the viscosity and thermal stability of lubricants. Its incorporation into lubricant formulations could lead to advanced materials for extreme temperature and pressure environments.

Probing Molecular Interactions: In fundamental chemical physics, molecules derived from this compound could serve as probes for studying the influence of terminal branching on the self-assembly and phase behavior of fluorinated compounds. This could provide valuable insights into the forces governing the organization of fluorinated molecules at interfaces.

Specialty Chemical Synthesis: Its primary future prospect likely remains as a specialized intermediate. As the demand for more complex and precisely structured fluorochemicals grows in the electronics, aerospace, and pharmaceutical industries, the utility of such a branched building block may increase, allowing for the synthesis of molecules that are not accessible from linear precursors.

In essence, 2-(Perfluoro-7-methyloctyl)ethyl iodide is a compound of untapped potential. Its journey from a relatively obscure chemical intermediate to a valuable tool in advanced chemical sciences hinges on future research dedicated to closing the significant knowledge gaps that currently exist.

Table 1: Physicochemical Properties of the Related Linear Isomer, 2-(Perfluorooctyl)ethyl iodide

| Property | Value |

| CAS Number | 2043-53-0 |

| Molecular Formula | C10H4F17I |

| Molecular Weight | 574.02 g/mol |

| Boiling Point | 110 °C at 4 mmHg |

| Density | 1.596 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.343 |

Data sourced from commercial supplier information for the linear isomer, 1H,1H,2H,2H-Heptadecafluorodecyl Iodide, as specific research data for the branched isomer is unavailable.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Perfluoro-7-methyloctyl)ethyl iodide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using perfluorinated alkyl iodides. A catalytic approach involving alkali metal iodides (e.g., KI) under inert atmospheres improves yield, as seen in analogous perfluoroalkyl iodide syntheses . Purification via fractional distillation or column chromatography (using fluorophilic stationary phases) is critical due to the compound’s high molecular weight (624.02 g/mol) and density (1.874 g/cm³) . Monitor purity using <sup>19</sup>F NMR, as fluorine environments provide distinct spectral signatures.

Q. How can researchers characterize the physicochemical properties of 2-(Perfluoro-7-methyloctyl)ethyl iodide?

- Methodological Answer : Key properties include boiling point (244.7°C at 760 mmHg) and density (1.874 g/cm³), which can be measured via differential scanning calorimetry (DSC) and pycnometry, respectively . Fluorophilicity and solubility in organic solvents (e.g., perfluorinated ethers) should be tested using partition coefficient experiments. Mass spectrometry (MS) with electron ionization is recommended for confirming molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its high fluorine content and potential thermal decomposition products (e.g., hydrogen fluoride), use fluoropolymer-coated labware and conduct reactions in fume hoods. Personal protective equipment (PPE) must include nitrile gloves and aprons. Stability under ambient conditions should be verified via thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers address contradictory data in fluorophilicity studies of 2-(Perfluoro-7-methyloctyl)ethyl iodide?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Design experiments using deuterated solvents (e.g., CDCl₃) to minimize interference in <sup>19</sup>F NMR. Cross-validate results with alternative techniques like X-ray crystallography (if crystalline derivatives are obtainable) or computational modeling (e.g., DFT calculations for electron density mapping) . Compare findings with structurally similar perfluoroalkyl iodides (e.g., 1-Iodo-1H,1H,2H,2H-perfluorodecane, CAS 2043-53-0) to identify trends .

Q. What experimental designs mitigate challenges in studying the compound’s reactivity under high-temperature conditions?

- Methodological Answer : Use pressurized reactors to maintain liquid phase above the boiling point (244.7°C). Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to detect intermediate species. Include control experiments with non-fluorinated analogs to isolate thermal stability contributions from the perfluoroalkyl chain. Post-reaction analysis should employ GC-MS to identify volatile byproducts .

Q. How can researchers resolve discrepancies in reported bioaccumulation potentials of perfluoroalkyl iodides?

- Methodological Answer : Discrepancies may stem from environmental matrix effects (e.g., soil vs. water). Use standardized OECD test guidelines (e.g., OECD 305) for bioaccumulation assays in model organisms. Pair with mass-balance studies to track iodine and fluorine metabolites. Contrast results with shorter-chain perfluoroalkyl iodides (e.g., perfluorobutyl iodide, CAS 423-39-2) to assess chain-length dependencies .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Methodological Answer : Ensure rigorous solvent drying (e.g., molecular sieves) and catalyst pre-activation (e.g., KI calcination). Document reaction parameters (e.g., stirring rate, inert gas flow) in detail, as subtle changes can alter kinetics. Validate reproducibility via round-robin testing across multiple labs, using shared batches of the compound to isolate procedural variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.